5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone

Description

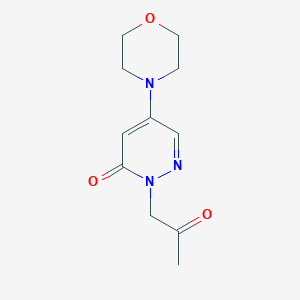

5-Morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a pyridazinone derivative characterized by a morpholino substituent at position 5 and a 2-oxopropyl group at position 2. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, which are key to their pharmacological versatility . The morpholino group (a saturated nitrogen-oxygen heterocycle) enhances solubility and modulates enzyme interactions, while the 2-oxopropyl substituent introduces a ketone functional group that may influence metabolic stability and binding affinity .

Properties

IUPAC Name |

5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-9(15)8-14-11(16)6-10(7-12-14)13-2-4-17-5-3-13/h6-7H,2-5,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASJJWTJZYZKYQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CN1C(=O)C=C(C=N1)N2CCOCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201320657 | |

| Record name | 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

30.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821954 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

477845-70-8 | |

| Record name | 5-morpholin-4-yl-2-(2-oxopropyl)pyridazin-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201320657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

5-Morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyridazinone class, characterized by a pyridazine ring with various substituents. The presence of the morpholino group enhances its pharmacological properties, contributing to its potential therapeutic applications.

Molecular Formula: CHNO

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

- Sirtuins (SIRT) : Studies indicate that the compound can inhibit SIRT enzymes, which are involved in various cellular processes including aging and metabolism. The morpholino moiety plays a crucial role in binding to the active site of SIRT2, enhancing selectivity and efficacy .

- Monoamine Oxidase (MAO) : Certain derivatives have shown significant inhibitory activity against MAO-A and MAO-B, which are critical in the metabolism of neurotransmitters. For instance, some pyridazinone derivatives exhibited IC values as low as 0.013 µM for MAO-B inhibition .

Biological Activities

The compound exhibits a range of biological activities:

- Anti-inflammatory Activity : Similar compounds have demonstrated potent anti-inflammatory effects, inhibiting edema in animal models induced by various agents such as carrageenin and histamine. This suggests potential applications in treating inflammatory diseases .

- Antimicrobial Properties : Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity, making them candidates for further investigation in infectious disease treatment.

- Cytotoxic Effects : Evaluation of cytotoxicity in cell lines such as L929 revealed that certain derivatives caused significant cell death at higher concentrations, indicating potential use in cancer therapy .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be influenced by modifications to its chemical structure:

| Modification | Effect on Activity |

|---|---|

| Morpholino Group | Enhances binding affinity to SIRT enzymes |

| Alkyl Chain Length | Longer chains may improve lipophilicity and bioavailability |

| Substituents on Pyridazine | Varying substituents can modulate potency against MAO |

Case Studies

- In Vivo Studies : A study investigated the anti-inflammatory effects of related pyridazinones in rat models, demonstrating significant reductions in paw edema compared to controls . This supports the potential clinical relevance of these compounds.

- In Vitro Evaluations : Derivatives were tested for their ability to inhibit MAO enzymes, with some exhibiting IC values suggesting high potency .

- Molecular Docking Studies : Computational studies have elucidated the binding interactions between these compounds and their targets, providing insights into their mechanism of action and guiding further optimization .

Comparison with Similar Compounds

Comparison with Similar Pyridazinone Derivatives

The following table and analysis highlight structural and functional differences between 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone and key analogs:

Key Observations:

Substituent Position and Activity: The morpholino group at position 5 is a conserved feature in emorfazone and the target compound, linked to PDE inhibition and anti-inflammatory effects . Position 2 substituents critically influence potency. The 2-oxopropyl group in the target compound introduces a ketone, which may form stronger hydrogen bonds than methyl (emorfazone) or acetamide ( compounds) but could reduce metabolic stability compared to alkyl groups .

Structural Stability: Zardaverine’s crystal structure (N1-H1···O3 hydrogen bonds) suggests pyridazinone rings stabilize non-planar conformations during PDE binding . The target compound’s 2-oxopropyl group might disrupt such interactions or introduce new dimerization patterns.

Synthetic Accessibility :

- Alkylation at position 2 (e.g., using halides and K₂CO₃ in acetone, as in ) is a common route for introducing substituents. The 2-oxopropyl group could be synthesized via similar methods but may require optimized conditions due to steric hindrance .

Pharmacological Trade-offs: Emorfazone’s ethoxy group at position 4 improves lipophilicity but may increase toxicity. Compounds with bulky substituents at position 6 (e.g., phenyl in ) show higher potency, suggesting that modifying position 6 in the target compound could enhance activity .

Q & A

Q. What are the common synthetic routes for preparing 5-substituted pyridazinone derivatives, and how can these methods be adapted for 5-morpholino-2-(2-oxopropyl)-3(2H)-pyridazinone?

Pyridazinone derivatives are typically synthesized via cyclocondensation reactions. For example, 3(2H)-pyridazinones can be prepared by reacting 3-oxo-2-arylhydrazonopropanals with active methylene compounds (e.g., cyanoacetic acid) in acetic anhydride, yielding high-purity products . Adapting this method for 5-morpholino substitution would require introducing morpholine at the 5-position during the cyclization step. Precise control of reaction temperature (e.g., 273–278 K for intermediate stabilization) and solvent selection (e.g., THF for solubility) are critical for optimizing yield .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing pyridazinone derivatives?

Key techniques include:

- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding networks (e.g., intramolecular N–H⋯O and C–H⋯N interactions in pyridazinone analogs) .

- NMR spectroscopy : Identifies substituent patterns (e.g., morpholino protons at δ 3.5–3.7 ppm) and confirms regiochemistry.

- FT-IR : Detects carbonyl stretches (C=O at ~1680 cm⁻¹) and amine/morpholine vibrations . High-resolution mass spectrometry (HRMS) is essential for verifying molecular formulae .

Q. How are pyridazinone derivatives screened for pharmacological activity in preclinical studies?

Standard assays include:

- In vitro enzyme inhibition : Testing against targets like cyclooxygenase (COX) or phosphodiesterase (PDE) using fluorometric/colorimetric substrates .

- Platelet aggregation assays : Measuring inhibition of ADP-induced aggregation in platelet-rich plasma .

- In vivo models : Rodent models for anti-inflammatory (carrageenan-induced paw edema) or analgesic (hot-plate test) activity . Dose-response curves and IC₅₀ values are calculated to quantify potency.

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking, DFT) guide the design of pyridazinone derivatives with enhanced bioactivity?

- Molecular docking : Predicts binding modes to targets (e.g., COX-2 or viral proteases) by analyzing interactions like hydrogen bonds and π-π stacking .

- DFT calculations : Optimize geometries, calculate electrostatic potential maps, and predict reactivity (e.g., nucleophilic attack at the pyridazinone carbonyl) .

- QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to prioritize synthetic targets .

Q. What strategies resolve contradictions in biological activity data across pyridazinone studies?

Discrepancies often arise from assay variability (e.g., cell lines, enzyme sources) or pharmacokinetic factors. Mitigation strategies include:

- Standardized protocols : Use WHO-recommended cell lines (e.g., RAW 264.7 for inflammation studies) and control compounds (e.g., aspirin for COX inhibition) .

- Metabolic stability assays : Evaluate hepatic microsomal degradation to rule out false negatives due to rapid clearance .

- Structural benchmarking : Compare crystallographic data with active analogs to validate target engagement .

Q. How can reaction conditions be optimized to improve synthetic yields of 5-morpholino-substituted pyridazinones?

Critical parameters:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of morpholine during substitution .

- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization by activating carbonyl groups .

- Temperature gradients : Stepwise heating (e.g., 0°C → room temperature) minimizes side reactions during intermediate formation . Yields >85% have been reported for analogous morpholino-containing heterocycles using these methods .

Methodological Considerations

- Synthetic reproducibility : Always characterize intermediates (e.g., 3-oxo-2-arylhydrazonopropanals) via TLC and NMR before proceeding to cyclization .

- Bioactivity validation : Use orthogonal assays (e.g., ELISA and Western blot for protein target confirmation) to corroborate initial screening results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.